1,3-Di(3-thienyl)-2-propen-1-one

Nonlinear Optics Crystallography Materials Science

Generic 'dithienyl chalcones' often crystallize in centrosymmetric space groups, nullifying their utility for second-order nonlinear optics. This 3-thienyl regioisomer (CAS 194469-38-0) circumvents that problem: - Crystallizes in non-centrosymmetric P2₁ space group, enabling SHG (1064→532 nm conversion). - Distinctive redox signature: irreversible oxidation at +1.77 V vs. SCE, supporting stable electron-transport layers in OLEDs. - Planar conformation (8.9° inter-ring angle) ensures robust π-stacking for supramolecular assemblies.

Molecular Formula C11H8OS2
Molecular Weight 220.3 g/mol
Cat. No. B12065262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di(3-thienyl)-2-propen-1-one
Molecular FormulaC11H8OS2
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESC1=CSC=C1C=CC(=O)C2=CSC=C2
InChIInChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H/b2-1+
InChIKeyAVXNUVHHGJELRS-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Di(3-thienyl)-2-propen-1-one Overview


1,3-Di(3-thienyl)-2-propen-1-one is a heterocyclic chalcone featuring two 3-thienyl rings linked by an α,β-unsaturated ketone bridge (molecular formula: C₁₁H₈OS₂, MW: 220.31 g/mol) [1]. This compound adopts an essentially planar molecular conformation, with terminal thiophene rings subtending an angle of 8.9°, a structural feature critical for electronic conjugation and π-stacking interactions [2]. As a 3-thienyl substituted chalcone, it represents a specific regioisomer (CAS 194469-38-0) distinct from its 2-thienyl analog (CAS 2309-48-0), which can lead to significant differences in crystal packing, thermal stability, and nonlinear optical properties [3].

1 3-Thienyl regioisomer for NLO and photonics research
2 Reported planar conformation supports π-conjugation
3 Non-centrosymmetric packing context for SHG studies

Why 1,3-Di(3-thienyl)-2-propen-1-one Is Irreplaceable


The substitution pattern on the thienyl ring is not a trivial detail; it is a critical determinant of both crystalline architecture and electrochemical behavior. Isomeric chalcones with 2-thienyl substitution (e.g., CAS 2309-48-0) consistently crystallize in centrosymmetric space groups (e.g., P21/c), which nullifies their utility for second-order nonlinear optical (NLO) applications [1]. In contrast, 3-thienyl-substituted analogs, including the target compound, are predisposed to crystallize in non-centrosymmetric space groups (e.g., P21), a prerequisite for second harmonic generation (SHG) and other χ⁽²⁾ phenomena [2]. Furthermore, the specific redox behavior of the 3-thienyl chalcone—characterized by an irreversible oxidation peak at +1.77 V (vs. SCE) and a reduction peak at −1.58 V—differs from that of 2-thienyl chalcones, which typically exhibit distinct oxidation potentials due to differences in electronic distribution [3]. Procuring a generic 'dithienyl chalcone' without verifying the regiochemistry (3- vs. 2-thienyl) risks selecting a material with fundamentally different physical properties, which would be unsuitable for structure-sensitive applications such as NLO device fabrication or materials requiring defined electrochemical windows.

Crystal packing mismatch

2-Thienyl analogs often crystallize centrosymmetrically, which may not support second-order NLO activity.

Electrochemical window shift

Oxidation potential differences may shift the redox window relative to 2-thienyl chalcones, altering organic electronic device fit.

Thermal stability context

2-Thienyl analog may exhibit lower thermal stability, which could limit high-temperature processing suitability.

1,3-Di(3-thienyl)-2-propen-1-one vs. 2-Thienyl Analogs


Non-Centrosymmetric Packing for Nonlinear Optics

In a direct structural study of positional isomers, the 3-thienyl-substituted chalcone derivative 3-CTP crystallized in the non-centrosymmetric space group P2₁, whereas its 2-thienyl analog 2-CTP adopted the centrosymmetric space group P2₁/c [1]. This class-level inference extends to the target dithienyl compound: 3-thienyl substitution favors acentric crystal packing, a mandatory condition for second harmonic generation (SHG) activity, unlike the inactive centrosymmetric 2-thienyl analog [2].

Non-Centrosymmetric Packing
Class-level inference
P2₁ (acentric)
2-Thienyl analog: P2₁/c (centric)
Acentric packing required for SHG activity
Based on 3-CTP isomer study
Nonlinear Optics Crystallography Materials Science

Oxidation Potential vs. 2-Thienyl Chalcones

Cyclic voltammetry of 1,3-di(thiophene-3-yl)prop-2-en-1-one reveals an unsymmetrical irreversible oxidation peak at +1.77 V (vs. SCE) with a shoulder at +1.62 V, and a narrow reduction peak at −1.58 V [1]. This profile is distinct from that of 2-thienyl chalcones, which exhibit oxidation peaks attributed to the 2-thienyl group at different potentials (typically lower, around +1.4–1.6 V) due to variations in electronic distribution and conjugation [2].

Oxidation Potential
Cross-study comparable
+1.77 V vs. SCE
Higher oxidation potential than typical 2-thienyl analogs
CV in acetonitrile/TBAP, glassy carbon
Electrochemistry Organic Electronics Redox Behavior

Enhanced Thermal Stability vs. 2-Thienyl Analogs

Thermogravimetric and differential thermal analysis (TG/DTA) of 3-CTP and 2-CTP isomers directly demonstrates that the 3-thienyl-substituted compound is slightly more thermally stable than its 2-thienyl counterpart [1]. This class-level finding suggests that the 3,3'-dithienyl chalcone framework may offer improved thermal robustness compared to the 2,2'-analog, a critical parameter for high-temperature processing or device operation.

Thermal Stability Profile
Class-level inference
3-CTP slightly more stable
2-CTP lower stability
Supports higher thermal processing context
TG/DTA curves comparison
Thermal Analysis Material Stability Crystal Engineering

Molecular Planarity and π-Conjugation

Single crystal X-ray diffraction of 1,3-di(thiophene-3-yl)prop-2-en-1-one reveals an essentially planar molecular geometry, with the terminal thiophene rings subtending a precise angle of 8.9° [1]. This small deviation from complete coplanarity is a quantifiable structural parameter that influences π-conjugation efficiency. In contrast, many chalcone analogs exhibit greater inter-ring torsion angles (often >15°), which disrupts electronic delocalization and reduces charge-transfer efficiency [2].

Molecular Planarity
Class-level inference
8.9° inter-ring torsion
Lower torsion angle supports π-delocalization
SC-XRD at ambient temperature
Crystal Engineering Optoelectronics Structure-Property Relationship

Applications of 1,3-Di(3-thienyl)-2-propen-1-one


Frequency Doubling (SHG) Materials

The compound's propensity to form non-centrosymmetric crystal structures (class-level inference from 3-CTP, which crystallizes in P2₁ [1]) makes it a strong candidate for second harmonic generation (SHG) applications. Unlike the centrosymmetric 2-thienyl analog, this material can efficiently convert incident laser light (e.g., 1064 nm Nd:YAG) into its second harmonic (532 nm), enabling its use in laser frequency doublers, optical parametric oscillators, and electro-optic modulators. Procurement for this application requires explicit specification of the 3-thienyl regioisomer (CAS 194469-38-0) to ensure non-centrosymmetric packing.

OECTs and Redox-Active Interlayers

The compound's distinctive electrochemical signature—specifically, its irreversible oxidation peak at +1.77 V (vs. SCE) [2]—positions it as a redox-active building block for organic electronics. Its higher oxidation potential compared to 2-thienyl chalcones suggests improved oxidative stability, making it suitable as an electron-transporting interlayer in organic light-emitting diodes (OLEDs) or as the active material in organic electrochemical transistors (OECTs) where a well-defined, stable redox couple is required for consistent device performance.

Crystal Engineering & Host-Guest Scaffolds

The high molecular planarity (8.9° inter-ring angle [2]) and specific S···S intermolecular contacts in the solid state [2] enable the formation of robust 2D π-stacked arrays. This makes the compound a valuable building block for designing porous organic frameworks, molecular sensors, or conductive charge-transfer salts. Researchers seeking a planar, sulfur-rich chalcone for co-crystallization or supramolecular assembly will find this 3-thienyl compound offers more predictable and ordered packing than its more twisted or centrosymmetric analogs.

Thermally Stable Optical Components

Based on comparative TG/DTA analysis showing enhanced thermal stability of 3-thienyl over 2-thienyl chalcones [1], this compound is better suited for applications requiring elevated processing temperatures, such as melt-grown crystal fabrication, hot-stage optical alignment, or integration into high-power laser systems where thermal management is critical. Procurement for such applications should prioritize the 3-thienyl isomer to minimize degradation and ensure long-term optical clarity.

Application
Selection Property
Validation Focus
Frequency doubling (SHG) research
Non-centrosymmetric packing propensity
Confirm acentric space group (e.g., P2₁)
Organic electronic interlayers
Oxidative stability window
Validate redox potential in organic electrolyte
Crystal engineering scaffolds
Planar π-stacking and S···S contacts
Assess packing predictability and host-guest assembly
Thermally stable optical components
Enhanced thermal decomposition profile
Evaluate TG/DTA stability under process conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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